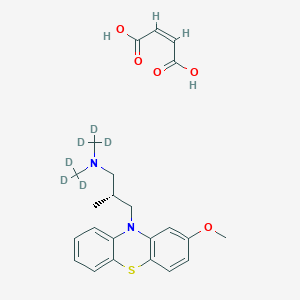

Levomepromazine-D6 maleate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H28N2O5S |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1/i2D3,3D3; |

InChI Key |

IFLZPECPTYCEBR-FCYYDKKBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H](C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Levomepromazine D6 Maleate

Retrosynthetic Analysis and Design of Deuterium-Labeled Precursors

Retrosynthetic analysis of Levomepromazine-D6 maleate (B1232345) involves conceptually deconstructing the target molecule to identify key starting materials, or precursors, that can be synthesized with the required deuterium (B1214612) labels. The D6 label is typically incorporated into the N,N-dimethylamino group of the side chain.

The primary disconnection points are the bond between the phenothiazine (B1677639) ring and the aminopropyl side chain, and the C-N bonds of the dimethylamino group. This leads to two key precursors:

2-methoxy-10H-phenothiazine : The core heterocyclic structure.

A deuterated aminopropyl side chain : Specifically, a variant of 3-chloro-N,N,2-trimethylpropan-1-amine where the N,N-dimethyl group is replaced with a bis(trideuteromethyl)amino group, (CD3)2N-.

The synthesis plan, therefore, focuses on preparing a deuterated version of the side-chain precursor, which is then coupled with the 2-methoxyphenothiazine (B126182) core. An alternative strategy could involve methylation of a precursor amine using a deuterated methylating agent. For example, a precursor like (R)-3-(2-methoxyphenothiazin-10-yl)-2-methylpropan-1-amine could be N,N-dimethylated using a deuterated methyl source such as iodomethane-D3 (CD3I) or dimethyl-D6 sulfate (B86663).

Detailed Synthetic Pathways for Deuterium Incorporation

The synthesis of Levomepromazine-D6 typically involves the condensation of 2-methoxyphenothiazine with a deuterated side-chain synthon. google.com A common pathway begins with the alkylation of 2-methoxyphenothiazine with a suitably functionalized and deuterated propyl amine derivative.

A plausible synthetic route is outlined below:

Preparation of the Deuterated Side Chain: A key intermediate is (R)-N,N-(dimethyl-D6)-2-methyl-3-chloropropan-1-amine. This can be synthesized from (R)-2-methyl-3-aminopropan-1-ol by first protecting the hydroxyl group, followed by N-alkylation with a deuterated methyl source (e.g., iodomethane-D3). Subsequent conversion of the protected alcohol to a chloride provides the required electrophilic side chain.

Condensation: 2-Methoxyphenothiazine is deprotonated at the N-10 position using a strong base, such as sodium amide or potassium hydroxide (B78521), to form the corresponding anion. google.com This anion then acts as a nucleophile, attacking the chlorinated deuterated side chain to form the carbon-nitrogen bond, yielding Levomepromazine-D6. google.comgoogle.com

Salt Formation: The resulting free base, (R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N-(dimethyl-D6)-2-trimethylpropan-1-amine, is then reacted with maleic acid in a suitable solvent like ethanol (B145695) or acetone (B3395972) to precipitate Levomepromazine-D6 maleate. google.comgoogle.com

The primary strategy for introducing the D6 label into levomepromazine (B1675116) is through the use of deuterated reagents during the synthesis, rather than H/D exchange on the final molecule.

Deuterated Alkylating Agents : The most direct method involves using deuterated methylating agents. Commercially available reagents like iodomethane-D3 (CD3I), dimethyl-D6 sulfate ((CD3)2SO4), or deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent (Eschweiler-Clarke reaction) are commonly employed to introduce the N,N-(dimethyl-D6) group onto a primary or secondary amine precursor. nih.gov

Catalytic Deuteration : While not the primary method for this specific labeling pattern, catalytic deuteration can be used to prepare deuterated precursors. libretexts.org For instance, if a precursor contained a double bond or a reducible functional group, catalytic hydrogenation using deuterium gas (D2) over a palladium, platinum, or nickel catalyst could introduce deuterium atoms. libretexts.org However, for the N-methyl groups, direct methylation with deuterated reagents is more efficient and provides better control over the isotopic labeling pattern.

H/D Exchange : Hydrogen-deuterium exchange is a technique where protons in a molecule are swapped for deuterium atoms, often catalyzed by an acid or base in a deuterated solvent like D2O or methanol-D4 (CD3OD). nih.govnih.gov This method is generally more suitable for acidic protons, such as those alpha to a carbonyl group, and less effective for the stable C-H bonds on an N-methyl group under standard conditions. nih.govresearchgate.net Therefore, it is not the preferred method for synthesizing Levomepromazine-D6.

The choice of reagent is critical for achieving high isotopic fidelity. nih.gov The table below summarizes common deuterating agents and their applications.

| Deuterating Agent | Formula | Typical Application | Relevance to Levomepromazine-D6 |

| Iodomethane-D3 | CD3I | Methylation of amines, phenols, thiols | High; used for N-methylation of a precursor amine. |

| Dimethyl-D6 Sulfate | (CD3)2SO4 | Methylation of amines and other nucleophiles | High; an alternative to CD3I for N-methylation. |

| Deuterium Gas | D2 | Catalytic reduction of alkenes, alkynes, carbonyls | Low; more suitable for saturating parts of a precursor, not for methyl groups. |

| Deuterium Oxide | D2O | Source for H/D exchange of labile protons | Low; not effective for stable C-H bonds on the N,N-dimethyl group. nih.gov |

Optimizing reaction conditions is crucial to maximize the chemical yield and ensure high isotopic incorporation (>98%). nih.gov Key parameters include the choice of solvent, base, temperature, and reaction time.

Solvent and Base Selection : The condensation reaction between 2-methoxyphenothiazine and the deuterated side chain is typically performed in an aprotic solvent to prevent unwanted side reactions. google.com The choice of base is also critical; strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the phenothiazine nitrogen without competing in the alkylation step. google.com

Temperature and Time : Reaction temperatures are carefully controlled. The initial deprotonation may be carried out at ambient or elevated temperatures, while the subsequent alkylation step might require specific temperature profiles to control the reaction rate and prevent side-product formation. Reaction times are monitored using techniques like TLC or HPLC to ensure completion. google.com

Isotopic Fidelity : To maintain high isotopic purity, it is essential to use deuterated reagents with high isotopic enrichment. sigmaaldrich.com Furthermore, reaction conditions must be chosen to avoid any H/D scrambling, where deuterium atoms are unintentionally exchanged with protons from the solvent or other reagents. sigmaaldrich.comcerilliant.com Using aprotic solvents and ensuring reagents are anhydrous helps minimize this risk. The final product's isotopic purity is confirmed by mass spectrometry.

| Parameter | Condition | Purpose |

| Solvent | Aprotic (e.g., Toluene, DMF) | Prevents H/D exchange and side reactions. |

| Base | Potassium Hydroxide, Sodium Amide | Ensures efficient deprotonation of the phenothiazine nitrogen. google.com |

| Temperature | 90-150°C (condensation) | To drive the reaction to completion. google.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the phenothiazine ring. |

| Reagent Purity | High Isotopic Enrichment (>98%) | To ensure high isotopic purity in the final product. nih.gov |

Deuteration Techniques and Reagents Employed (e.g., H/D Exchange, Catalytic Deuteration) [2, 5, 7, 18, 37]

Purification and Isolation Techniques for High-Purity this compound

After the synthesis, a multi-step purification process is employed to isolate this compound with high chemical and isotopic purity, often exceeding 99%.

Extraction and Washing : The crude reaction mixture is typically worked up by extraction. The organic layer containing the Levomepromazine-D6 free base is washed with water and brine to remove inorganic salts and water-soluble impurities.

Chromatography : Column chromatography is a standard technique for purifying the free base. A silica (B1680970) gel column with a solvent system such as ethyl acetate/hexane or dichloromethane/methanol is used to separate the desired product from unreacted starting materials and byproducts.

Crystallization/Precipitation : The purified Levomepromazine-D6 free base is dissolved in a suitable solvent, such as ethanol or acetone. google.com A stoichiometric amount of maleic acid, also dissolved in an appropriate solvent, is then added. Cooling the mixture induces the precipitation or crystallization of this compound. google.comgoogle.com The solid is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. nihs.go.jp A patent for the non-deuterated form describes precipitating the maleate salt at temperatures as low as -10°C to maximize recovery and purity. google.com

High-Vacuum Distillation : For the intermediate free base, high-vacuum distillation can be an effective purification method to obtain a very high-quality product before salt formation. google.com

The final purity is assessed by HPLC, while the structural integrity and isotopic enrichment are confirmed by NMR spectroscopy and mass spectrometry. lgcstandards.com

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger research and development scale (kilograms) presents several challenges. nih.govresearchgate.net

Cost and Availability of Deuterated Reagents : Deuterated starting materials, particularly those with high isotopic enrichment, are significantly more expensive than their non-deuterated counterparts. unam.mx Scaling up requires securing a reliable and cost-effective supply chain for these materials.

Reaction Control and Safety : Reactions that are easily managed in the lab, such as those using highly reactive bases like sodium amide, may pose safety and handling risks at a larger scale. Alternative, safer reagents like potassium hydroxide may be preferred. google.com Heat management becomes critical, as exothermic reactions need to be controlled to prevent runaway reactions and ensure consistent product quality.

Purification Efficiency : Purification methods like column chromatography, which are straightforward at the lab scale, can become bottlenecks in a larger-scale process. Developing robust crystallization procedures is often essential for efficient and scalable purification. google.com

Process Optimization : Each step of the synthesis must be re-optimized for the larger scale to maintain high yield and purity. This includes adjusting reaction times, temperatures, and agitation rates to accommodate the different mass and heat transfer characteristics of larger reactors.

Regulatory Compliance : For production intended for clinical applications, the synthesis must adhere to Good Manufacturing Practices (GMP), which imposes strict requirements on process control, documentation, and quality assurance.

Advanced Spectroscopic and Chromatographic Characterization of Levomepromazine D6 Maleate

Mass Spectrometry for Verification of Deuterium (B1214612) Enrichment and Isotopic Purity

Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterium-labeled compounds. pharmaffiliates.com It directly measures the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation between the labeled compound and its unlabeled counterpart based on the mass difference imparted by the deuterium atoms. nih.gov For Levomepromazine-D6, where six hydrogen atoms are replaced by deuterium atoms, a mass shift of approximately 6 Da is expected. The analysis provides critical data on the success of the deuteration, the extent of deuterium incorporation (isotopic enrichment), and the distribution of different isotopologues (e.g., D0 to D6). nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is particularly powerful for the isotopic analysis of deuterated compounds. researchgate.nethep.com.cn Its high mass accuracy and resolution enable the unambiguous assignment and distinction of the H/D isotopologue ions. nih.govresearchgate.net Unlike nominal mass instruments, HRMS can resolve the closely spaced isotopic peaks of the unlabeled (D0) and various deuterated species (D1, D2...D6), providing a detailed isotopic distribution profile. nih.gov

The isotopic purity is calculated from the relative abundance of these isotopologue ions in the mass spectrum. nih.gov By comparing the integrated peak areas of the desired D6-labeled compound to the sum of all other isotopologues (D0-D5), a precise percentage of deuterium enrichment can be determined. rsc.org This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net

Table 1: Hypothetical HRMS Isotopic Distribution Data for Levomepromazine-D6 Maleate (B1232345)

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Relative Abundance (%) | Calculated Isotopic Purity |

| D0 (Unlabeled) | 329.1577 | 0.1 | |

| D1 | 330.1640 | 0.2 | |

| D2 | 331.1702 | 0.3 | |

| D3 | 332.1765 | 0.4 | |

| D4 | 333.1828 | 0.8 | |

| D5 | 334.1890 | 2.5 | |

| D6 | 335.1953 | 95.7 | 95.7% |

Note: The table is interactive and for illustrative purposes.

Fragment Ion Analysis for Deuterium Location Confirmation (MS/MS)

The fragmentation pattern of Levomepromazine (B1675116) typically involves the cleavage of the propanamine side chain. For Levomepromazine-D6, the deuterium atoms are located on the N,N-dimethyl group. Therefore, fragment ions containing this group will exhibit the corresponding mass shift, while fragments without it will have the same mass as those from the unlabeled compound. This positional analysis confirms that the deuteration occurred at the intended site and that no isotopic scrambling has taken place. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of deuterium-labeled compounds. rsc.orgnih.gov It provides definitive information about the molecular structure and the precise location and extent of isotopic labeling by analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²H. pharmaffiliates.com

¹H NMR and ¹³C NMR Spectral Interpretation for Labeled Compounds

Comparing the ¹H (proton) and ¹³C NMR spectra of Levomepromazine-D6 maleate with its unlabeled analogue provides clear evidence of successful deuteration.

¹H NMR: In the ¹H NMR spectrum of Levomepromazine-D6, the signal corresponding to the N,N-dimethyl protons, which would typically appear as a singlet in the unlabeled compound, will be absent or significantly diminished to a residual signal. studymind.co.ukwikipedia.org This disappearance directly confirms the replacement of hydrogen with deuterium at this position, as deuterium nuclei are not observed in ¹H NMR. wikipedia.org

¹³C NMR: In the ¹³C NMR spectrum, the carbon atom of each methyl group attached to the nitrogen is directly bonded to three deuterium atoms (CD₃). This C-D coupling causes the signal for this carbon to appear as a multiplet (typically a triplet of triplets, often appearing as a septet) due to the spin-1 nature of deuterium, in contrast to the quartet seen for a CH₃ group coupled to protons. researchgate.net Furthermore, the substitution of hydrogen with deuterium induces a small upfield shift in the resonance of the attached carbon, known as an isotopic shift, providing further confirmation of labeling. researchgate.netcdnsciencepub.com

²H NMR for Direct Deuterium Detection and Integration

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR allows for the direct observation and quantification of the deuterium nuclei. wikipedia.orgnih.gov A ²H NMR spectrum of Levomepromazine-D6 will display a distinct signal corresponding to the six equivalent deuterium atoms on the N,N-dimethyl group. nih.gov The integration of this signal, often measured against a known deuterated standard, can be used to quantify the level of deuterium incorporation in the molecule. bio-conferences.orgacs.org This direct measurement serves as a complementary and powerful method to the purity calculations derived from mass spectrometry. nih.gov

Table 2: Summary of Expected NMR Spectral Changes for this compound

| Nucleus | Unlabeled Levomepromazine (Expected) | Levomepromazine-D6 (Expected) | Observation |

| ¹H | Singlet for N(CH₃)₂ protons | Signal absent or residual | Confirms H replacement by D. studymind.co.uk |

| ¹³C | Quartet for N(C H₃)₂ carbon | Multiplet (septet) for N(C D₃)₂ carbon with upfield isotopic shift | Confirms D on methyl groups. researchgate.net |

| ²H | No signal | Singlet for N(CD₃)₂ deuterons | Direct detection and quantification of D. nih.gov |

Note: The table is interactive and for illustrative purposes.

Chromatographic Purity Assessment and Stability Profiling of the Labeled Compound

Beyond isotopic purity, the chemical purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC), typically with UV or MS detection, is the standard method for this purpose. lgcstandards.comnih.govresearchgate.net The technique separates the labeled compound from any unlabeled starting material, synthesis byproducts, or degradation products. lgcstandards.com A high-purity reference standard is essential for developing a robust method that can accurately quantify the analyte and any impurities. lgcstandards.com

Stability profiling is also conducted using chromatographic methods. Accelerated stability studies, where the compound is subjected to stressed conditions (e.g., elevated temperature, humidity, light), are performed to predict its shelf-life and identify potential degradation pathways. lgcstandards.com The results ensure that the compound remains stable during storage and use, which is critical for its function as a reliable internal standard in quantitative assays. lgcstandards.com

Table 3: Illustrative Chromatographic Purity and Stability Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Related Substances | HPLC-UV | Total Impurities ≤ 2.0% | 0.5% |

| Stability (Accelerated) | HPLC-UV (40°C/75% RH, 3 months) | No significant degradation | Purity remains > 99.0% |

Note: The table is interactive and for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Impurity Profilingbiomedres.us

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the impurity profiling of pharmaceutical substances, including isotopically labeled standards like this compound. clearsynth.com Its high resolution and sensitivity enable the separation, detection, and quantification of process-related impurities, degradation products, and any potential isotopic scrambling byproducts. clearsynth.com The development of a robust HPLC method is critical to ensure the chemical and isotopic purity of the standard, which is paramount for its use in quantitative bioanalytical studies. researchgate.net

Method development for this compound often involves screening various stationary phases and mobile phase compositions to achieve optimal separation of the main compound from its potential impurities. Given the phenothiazine (B1677639) structure of levomepromazine, reversed-phase chromatography is typically employed. C8 and C18 columns are frequently utilized for the analysis of levomepromazine and related compounds. oup.comresearchgate.net A well-developed method can effectively separate Levomepromazine-D6 from impurities such as N-desmethyl-levomepromazine, levomepromazine sulfoxide (B87167), and other process-related substances. oup.com

The selection of the mobile phase is crucial for achieving the desired resolution. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. oup.comresearchgate.net Adjusting the pH of the aqueous phase can significantly influence the retention and peak shape of the basic levomepromazine molecule. Detection is typically performed using a UV detector, as the phenothiazine ring system possesses a strong chromophore. For more comprehensive impurity profiling, especially for unknown impurities, coupling HPLC with mass spectrometry (LC-MS) provides structural information, aiding in their identification. acanthusresearch.com

The following table outlines a representative HPLC method for the impurity profiling of this compound, based on established methods for levomepromazine analysis.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) researchgate.net |

| Mobile Phase A | 0.05% Formic Acid in Water researchgate.net |

| Mobile Phase B | 0.05% Formic Acid in Acetonitrile researchgate.net |

| Gradient Elution | Time-based linear gradient from low to high organic phase concentration (e.g., 10% to 90% B over 10 minutes) researchgate.net |

| Flow Rate | 0.6 mL/min researchgate.net |

| Column Temperature | 50°C researchgate.net |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 5 µL researchgate.net |

Validation of the HPLC method according to ICH guidelines is a prerequisite for its application in quality control, ensuring linearity, accuracy, precision, specificity, and robustness. acanthusresearch.com

Long-Term Storage and Stability Studies of Isotopic Standardsbiomedres.usnih.gov

The stability of isotopically labeled standards such as this compound is a critical factor that directly impacts the accuracy and reliability of quantitative analytical methods. scbt.com Long-term stability studies are essential to determine the appropriate storage conditions and shelf-life of the standard. These studies evaluate the compound's susceptibility to degradation and the stability of the isotopic label over time. biorbyt.com

Levomepromazine, the non-labeled parent compound, has been shown to be sensitive to light and oxidation. nih.gov Therefore, it is imperative to store this compound protected from light in well-sealed containers. For long-term storage, maintaining the compound in a solid, lyophilized state at low temperatures is standard practice to minimize degradation. uq.edu.au Studies on levomepromazine hydrochloride have demonstrated its stability for at least 14 days when stored in solution in polypropylene (B1209903) syringes. sigmaaldrich.com More extensive studies suggest that in lyophilized form, the compound is stable for up to 36 months at -20°C, while in solution at the same temperature, it should be used within 3 months to prevent loss of potency. uq.edu.au

For deuterated standards, a key consideration is the stability of the deuterium label itself. The label should be positioned on a part of the molecule that does not undergo chemical exchange with protons from solvents or matrices. scbt.com In Levomepromazine-D6, the deuterium atoms are typically placed on the N,N-dimethylamino group, which is generally a stable position, not prone to H/D exchange under typical analytical and storage conditions. scbt.com However, stability studies must confirm this, often by using mass spectrometry to monitor the isotopic distribution over the study period. Any significant loss of deuterium or back-exchange would compromise the integrity of the standard.

The following table summarizes recommended storage conditions and observed stability findings for levomepromazine and its isotopically labeled analogs.

| Form | Storage Condition | Observed Stability | Reference |

|---|---|---|---|

| Lyophilized Solid | -20°C, Desiccated, Protected from Light | Stable for up to 36 months | uq.edu.au |

| Solution in Organic Solvent (e.g., Acetonitrile) | -20°C, Protected from Light | Use within 3 months to prevent potency loss | uq.edu.au |

| Diluted Aqueous Solution (as HCl salt) | Room Temperature, in Polypropylene Syringes | Stable for at least 14 days | sigmaaldrich.com |

| General Solid Form | In original, securely sealed containers | Considered stable; avoid oxidizing agents | nih.gov |

Application of Levomepromazine D6 Maleate in Advanced Analytical Research Methodologies

Development and Validation of Quantitative Analytical Assays Utilizing Levomepromazine-D6 Maleate (B1232345) as an Internal Standard

The development and validation of robust quantitative analytical assays are fundamental in clinical and forensic toxicology. Levomepromazine-D6 maleate is instrumental in these processes, ensuring the accuracy and reliability of measurements of levomepromazine (B1675116) in biological matrices. nih.govresearchgate.netsciex.com

LC-MS/MS has become the preferred method for the quantification of drugs in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net In the development of such methods for levomepromazine, this compound is added at a known concentration to calibration standards, quality control samples, and the unknown samples to be analyzed. sciex.comeuropa.eu

The process involves several key steps:

Sample Preparation: This step aims to extract the analyte and the internal standard from the biological matrix (e.g., plasma, urine) and remove potential interferences. nih.govcdc.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. sciex.comcdc.govresearchgate.net For instance, a study might utilize SPE with Oasis HLB cartridges for sample clean-up. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates levomepromazine and this compound from other components in the prepared sample. nih.govnih.gov A C18 or similar reversed-phase column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.netnih.gov The gradient and flow rate are optimized to achieve good separation and peak shape in a reasonable run time. nih.govsciex.com

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate charged molecules. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both levomepromazine and this compound are monitored. nih.govsciex.com This highly selective detection method ensures that only the compounds of interest are quantified.

A typical LC-MS/MS method for antipsychotics, including levomepromazine, might involve a gradient reversed-phase HPLC separation with a mobile phase of ammonium formate (B1220265) and acetonitrile, followed by detection using positive ion MRM. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Levomepromazine Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 2 mM Ammonium Formate in Water, pH 2.7 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 800 µL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Levomepromazine) | Specific m/z value |

| Product Ion (Levomepromazine) | Specific m/z value |

| Precursor Ion (Levomepromazine-D6) | Specific m/z value + 6 |

| Product Ion (Levomepromazine-D6) | Specific m/z value |

A critical aspect of method development is addressing matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample. nih.govresearchgate.netnih.gov These effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of the assay. nih.govnih.gov

This compound, as a stable isotope-labeled internal standard (SIL-IS), is the ideal choice to compensate for these matrix effects. cdc.gov Because it co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. cdc.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized.

The evaluation of matrix effects is a crucial validation step. It is typically assessed by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. researchgate.net The goal is to ensure that the analyte-to-internal standard ratio remains constant across different biological samples, demonstrating that the internal standard is effectively compensating for any matrix-induced variations. researchgate.net Inadequate chromatographic separation can lead to significant ion suppression, underscoring the importance of optimizing the LC method to separate the analytes from interfering matrix components. nih.gov

For a quantitative method to be considered reliable, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the ICH. europa.euinnovareacademics.inich.org The use of an internal standard like this compound is integral to demonstrating the method's performance. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. scielo.br Calibration curves are constructed by plotting the analyte/internal standard peak area ratio against a series of known concentrations. researchgate.net A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be greater than 0.99. researchgate.netinnovareacademics.in

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. innovareacademics.in These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). nih.govresearchgate.net The precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should generally be within ±15%, and the accuracy should be within 85-115%. researchgate.netnih.gov

Stability: The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. researchgate.net This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. The results should demonstrate that the analyte concentration does not significantly change under these conditions.

Table 2: Example Validation Data for a Bioanalytical Method

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.999 |

| Intra-day Precision (%RSD) | < 15% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 12% |

| Accuracy (% Bias) | ± 15% | -5% to +8% |

| Recovery | Consistent and reproducible | 85-105% |

| Stability | % Deviation < 15% | < 10% |

Methodological Parameters for Internal Standard Optimization (e.g., matrix effects, ion suppression) [16, 34]

Investigation of Metabolic Pathways Using In Vitro Systems and Isotopic Tracers

This compound is also a valuable tool for investigating the metabolic pathways of levomepromazine. medchemexpress.comsci-hub.se By using the deuterated compound as a tracer, researchers can follow its biotransformation in various in vitro systems. sci-hub.se

To understand the specific enzymes responsible for metabolizing levomepromazine, in vitro studies are conducted using isolated enzyme systems, such as cDNA-expressed human cytochrome P450 (CYP) isoforms. nih.gov In these experiments, this compound can be incubated with individual CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2D6) to identify which ones are capable of metabolizing the drug. nih.govmedchemexpress.com

The formation of deuterated metabolites can be monitored by LC-MS/MS. This approach allows for the precise identification of the metabolic reactions catalyzed by each enzyme, such as N-demethylation or S-oxidation. nih.gov Theoretical studies using density functional theory (DFT) calculations can complement these experimental findings to elucidate the detailed mechanisms of these biotransformations. nih.gov Such studies have suggested that N-demethylation is a more feasible metabolic pathway than S-oxidation for levomepromazine. nih.gov

Human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, are frequently used to study the in vitro metabolism of drugs. nih.govservice.gov.uk By incubating this compound with human liver microsomes, researchers can generate and identify its various metabolites. researchgate.netnih.gov

The use of the deuterated analog simplifies the identification of drug-related material in the complex microsomal matrix. The characteristic isotopic pattern of the deuterated metabolites in the mass spectrum allows them to be distinguished from endogenous microsomal components. This technique is instrumental in identifying "metabolic hotspots" on the levomepromazine molecule—positions that are most susceptible to enzymatic modification. nih.gov Studies have identified several metabolites of levomepromazine, including N-desmethyllevomepromazine, levomepromazine sulfoxide (B87167), and various hydroxylated derivatives, indicating that N-demethylation, S-oxidation, and hydroxylation are major metabolic pathways. researchgate.netnih.govnih.govnih.gov

Kinetic Isotope Effects (KIEs) in Enzymatic and Chemical Reactions: Methodological Approaches

The substitution of hydrogen with deuterium (B1214612) at specific sites in a drug molecule can significantly alter the rate of chemical reactions in which the cleavage of a C-H bond is the rate-determining step. portico.orgnih.gov This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic enzymology and drug metabolism studies. researchgate.net The C-D bond has a lower zero-point energy and thus requires more energy to be broken than a C-H bond, leading to a slower reaction rate. portico.org For this compound, the six deuterium atoms are located on the N,N-dimethylamino group.

Methodological Approaches for KIE Studies:

In Vitro Metabolic Assays: These experiments typically involve incubating Levomepromazine and this compound with liver microsomes (which contain a mixture of CYP enzymes) or with specific recombinant CYP isozymes. researchgate.net The rate of metabolite formation is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Comparative Metabolite Profiling: By analyzing the metabolic profiles of both the deuterated and non-deuterated compounds, researchers can identify which metabolic pathways are affected by deuteration. A significant decrease in the formation of a specific metabolite for the D6 variant would indicate that C-D bond cleavage is involved in the rate-limiting step of that pathway.

Quantitative Analysis: The KIE is quantified as the ratio of the reaction rates (kH/kD). A primary KIE value greater than 2 is generally considered significant and indicates that the C-H/C-D bond is broken in the rate-determining step of the reaction. portico.org

Hypothetical Research Findings for KIE of this compound:

To illustrate the application, consider a hypothetical study comparing the N-demethylation of Levomepromazine and this compound by a specific CYP enzyme.

| Compound | Initial Concentration (µM) | Metabolite Concentration after 30 min (µM) | Reaction Rate (µmol/min/mg protein) |

| Levomepromazine | 10 | 5.2 | 0.173 |

| This compound | 10 | 1.8 | 0.060 |

In this hypothetical scenario, the calculated KIE (kH/kD) would be 2.88, suggesting that the cleavage of the C-H bond on the methyl group is a rate-determining step in the N-demethylation of Levomepromazine by this enzyme.

Structural Biology and Biophysical Studies Utilizing Isotopic Labeling

Isotopically labeled compounds like this compound are invaluable in structural biology and biophysical studies for probing the interactions between a ligand and its protein target. biorxiv.orgnih.gov The deuterium label can serve as a specific probe in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and can aid in the interpretation of mass spectrometry data. drughunter.comnih.gov

Application in Ligand-Protein Interaction Studies (e.g., NMR-based ligand binding, mass spectrometry of protein-ligand complexes)

Understanding how a drug binds to its target protein is crucial for drug development. This compound can be used to gain detailed insights into these interactions.

NMR-Based Ligand Binding Studies:

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. researchgate.netmdpi.com While protein-observed NMR methods are common, ligand-observed NMR methods can be particularly useful, and the use of a deuterated ligand can offer advantages. biorxiv.org Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the protein.

In the case of this compound, the deuterium labeling on the N,N-dimethylamino group would make the proton signals from this group disappear from the 1H-NMR spectrum. This can simplify the spectrum and help in assigning the signals of the rest of the molecule. Furthermore, in more advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures distances between protons, the absence of protons on the dimethylamino group can help to unambiguously identify interactions between other parts of the ligand and the protein. biorxiv.org

Mass Spectrometry of Protein-Ligand Complexes:

Native mass spectrometry allows for the study of intact protein-ligand complexes in the gas phase. nih.govmdpi.com By measuring the mass of the complex, the stoichiometry of binding (i.e., how many ligand molecules bind to one protein molecule) can be determined. Using a deuterated ligand like this compound provides a clear mass shift of +6 Da for each bound ligand compared to the non-deuterated compound. This allows for unambiguous confirmation of the ligand's presence in the complex and simplifies the interpretation of the mass spectrum, especially in complex mixtures. nih.gov

Hypothetical Data from a Native Mass Spectrometry Study:

A study investigating the binding of Levomepromazine to its target receptor could yield the following results:

| Species Observed | Theoretical Mass (Da) | Observed Mass (Da) |

| Receptor | 55,000 | 55,002 |

| Receptor + Levomepromazine | 55,329.5 | 55,331.2 |

| Receptor + this compound | 55,335.5 | 55,337.3 |

The observed mass shift of approximately 335 Da upon binding of this compound confirms the formation of a 1:1 complex and demonstrates the utility of the deuterated standard in identifying the ligand-bound state.

Conformational Studies of Macromolecular Interactions (if D6 labeling provides a specific probe)

The binding of a ligand to a protein can induce conformational changes in both molecules. While the D6 labeling on the flexible side chain of Levomepromazine may not be the most rigid probe, it can still provide valuable information in certain biophysical techniques.

For instance, in neutron scattering studies, which are sensitive to the isotopic composition of the sample, selective deuteration can be used to "highlight" specific parts of a complex. ill.eu By preparing samples where either the ligand, the protein, or the solvent is deuterated, researchers can use Small-Angle Neutron Scattering (SANS) to study the shape and conformational changes of the ligand-protein complex upon binding. The D6 label on the N,N-dimethylamino group of Levomepromazine could provide a specific contrast to study the behavior and accessibility of this side chain when the drug is bound to its receptor.

Theoretical and Computational Approaches to Levomepromazine D6 Maleate Research

Quantum Chemical Calculations on Deuterium (B1214612) Substitution Effects on Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding how deuterium substitution alters the intrinsic properties of a molecule like levomepromazine (B1675116). core.ac.uk The primary influence of replacing hydrogen with deuterium is the kinetic isotope effect (KIE), which stems from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a stronger, more stable carbon-deuterium (C-D) bond. news-medical.netwikipedia.org This increased bond strength requires more energy to be broken, which can significantly slow down metabolic reactions that involve the cleavage of this bond. advancedsciencenews.com

Theoretical simulations of vibrational spectra (e.g., Infrared and Raman) are highly sensitive to isotopic substitution and serve as a powerful predictive tool. diva-portal.org The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing a hydrogen atom with a heavier deuterium atom results in a predictable decrease in the frequency of stretching and bending vibrations involving that position. wikipedia.org

For Levomepromazine-D6, the most significant changes are expected in the vibrational modes of the deuterated N-methyl group (N-(CD₃)₂). Quantum chemical calculations can simulate the infrared spectrum and precisely predict these shifts. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an IR spectrum. wikipedia.org Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately 2100-2200 cm⁻¹. wikipedia.org This significant and predictable shift provides a clear computational marker for successful deuteration and allows for the detailed analysis of isotopic effects on molecular structure. nih.gov These simulations can guide the interpretation of experimental spectra and confirm the site of isotopic labeling. chemrxiv.org

| Vibrational Mode | Typical H-Isotopomer Frequency (cm⁻¹) | Predicted D-Isotopomer Frequency (cm⁻¹) | Key Isotope Effect |

| N-CH₃ Symmetric Stretch | ~2850 | ~2100 | Lower frequency due to increased reduced mass of the C-D bond. |

| N-CH₃ Asymmetric Stretch | ~2960 | ~2250 | Significant frequency shift confirming deuteration at the methyl group. |

| N-CH₃ Bending (Scissoring) | ~1460 | ~1050 | Shift to lower wavenumber, indicating a change in bending mode energy. |

Note: The frequencies listed are approximate and can be precisely calculated for Levomepromazine-D6 using DFT methods. The table illustrates the general principles of isotope effects on key vibrational modes.

While deuteration is primarily known for its effect on bond strength and vibrational energy, it can also induce subtle changes in the electronic structure of a molecule. wikipedia.org Quantum chemical calculations can model the electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential of both levomepromazine and its D6 analog.

The primary utility of these calculations in this context is to predict chemical reactivity. The strength of the C-D bond compared to the C-H bond is the dominant factor influencing the kinetic isotope effect. informaticsjournals.co.in The bond dissociation energy (BDE) for a C-D bond is slightly higher than for a C-H bond, meaning more energy is required to break it. musechem.com Computational models can quantify this difference. For metabolic reactions catalyzed by cytochrome P450 enzymes, which often involve hydrogen atom abstraction as a rate-limiting step, this higher BDE for the N-CD₃ group in Levomepromazine-D6 translates directly to a slower rate of N-demethylation. plos.org DFT calculations can thus provide a quantitative prediction of the reduction in the rate of this specific metabolic pathway, confirming that deuteration at this site effectively "shields" the molecule from rapid breakdown. core.ac.ukosti.gov

Vibrational Spectroscopy Simulations and Isotope Effects [15, 38]

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions (Methodological focus)

The methodological workflow for such a study involves several key steps:

System Preparation: High-resolution crystal structures or homology models of the target dopamine (B1211576) receptor are obtained. The 3D structure of Levomepromazine-D6 is generated and optimized using quantum mechanics.

Molecular Docking: The deuterated ligand is computationally "docked" into the receptor's binding site. This process explores various possible orientations and conformations of the ligand, scoring them to predict the most favorable binding pose. This confirms that the deuterated N-methyl group fits within the binding pocket without steric clashes and that key interactions (e.g., with specific amino acid residues) are preserved.

Molecular Dynamics (MD) Simulation: The predicted ligand-receptor complex is placed in a simulated physiological environment (water, ions). An MD simulation is then run for an extended period (nanoseconds to microseconds), applying the principles of classical mechanics to track the movements of all atoms over time. nih.gov This simulation assesses the stability of the binding pose, revealing how the ligand and protein dynamically interact and adapt to each other.

Analysis: The simulation trajectory is analyzed to calculate binding free energies, identify persistent hydrogen bonds, and observe conformational changes in both the ligand and the receptor. researchgate.net For Levomepromazine-D6, this would confirm that its binding to the dopamine receptor is stable and analogous to that of the non-deuterated form. researchgate.net

| Simulation Stage | Objective | Key Parameters / Methods | Expected Outcome for Levomepromazine-D6 |

| 1. System Preparation | Create accurate starting models. | Receptor PDB structure (e.g., 5WIU), ligand geometry optimization (DFT). | High-quality 3D structures of the D3 receptor and Levomepromazine-D6. |

| 2. Molecular Docking | Predict the primary binding mode. | Docking software (e.g., AutoDock, Glide), scoring functions. | Confirmation that Levomepromazine-D6 binds in the same pocket as levomepromazine with similar key interactions. |

| 3. MD Simulation | Assess the stability of the complex over time. | Force fields (e.g., AMBER, CHARMM), simulation time (e.g., >100 ns), temperature, pressure. | A stable trajectory showing minimal deviation of the ligand from its initial docked pose, indicating a stable interaction. |

| 4. Binding Energy Calculation | Quantify the strength of the interaction. | MM/PBSA or MM/GBSA methods. | A calculated binding free energy comparable to that of non-deuterated levomepromazine, ensuring no loss of potency. |

Future Directions and Emerging Research Avenues for Levomepromazine D6 Maleate

Novel Applications in Metabolomics and Proteomics Research Methodologies

Levomepromazine-D6 maleate (B1232345) is primarily intended for use as an internal standard for the quantification of Levomepromazine (B1675116) in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in the fields of metabolomics and proteomics, as they help to correct for variability during sample preparation and analysis. buffalostate.edudiva-portal.org

In metabolomics , which involves the comprehensive study of small molecules (metabolites) in a biological system, Levomepromazine-D6 maleate can ensure the accurate quantification of its non-labeled counterpart. diva-portal.orgnih.gov This is crucial when studying the metabolic pathways of Levomepromazine or when assessing its impact on the broader metabolome. nih.govnih.gov Research has shown that analytical methods for Levomepromazine and its metabolites are essential for pharmacokinetic studies, and deuterated standards enhance the reliability of these methods. nih.govresearchgate.net For instance, in studies quantifying Levomepromazine and its metabolites like levomepromazine sulfoxide (B87167) and N-desmethyl levomepromazine in patient serum or urine, a deuterated internal standard is invaluable for achieving the necessary precision and accuracy. nih.gov

In proteomics , the large-scale study of proteins, the applications of this compound are emerging. While direct applications are less common than in metabolomics, they are conceptually significant. For example, proteomics-based methods are used to identify drug transporters. One study identified Levomepromazine as a substrate for a proton-coupled organic cation (H+/OC) antiporter. researchgate.net In such studies, this compound could be used to accurately quantify the unlabeled drug, helping to elucidate the kinetics and dynamics of drug-transporter interactions. Furthermore, as research delves into the off-target effects and broader biological impacts of antipsychotics, proteomics can reveal changes in protein expression in response to drug exposure. researchgate.net In these contexts, precise quantification of the drug using its deuterated analog is fundamental to correlating protein-level changes with specific drug concentrations.

The table below summarizes potential applications in these fields.

| Research Area | Application of this compound | Research Goal |

| Metabolomics | Internal standard for LC-MS/MS analysis | Accurate quantification of Levomepromazine and its metabolites in pharmacokinetic and toxicological studies. buffalostate.edu |

| Elucidating the metabolic fate and pathways of Levomepromazine in vivo and in vitro. nih.govnih.gov | ||

| Proteomics | Standard for quantifying Levomepromazine in transporter studies | Characterizing the interaction of Levomepromazine with protein transporters like the H+/OC antiporter. researchgate.net |

| Correlating protein expression changes with specific drug concentrations in studies on drug mechanism and side effects. researchgate.net |

Advancements in Deuterium (B1214612) Labeling Technologies and Strategies

The synthesis of deuterated compounds like this compound relies on the incorporation of deuterium atoms into the molecule. vulcanchem.com Historically, this involved multi-step syntheses starting from deuterated precursors. However, recent advancements in deuterium labeling offer more efficient and selective strategies.

Late-stage functionalization (LSF) has emerged as a powerful technique. LSF allows for the introduction of isotopes at the final stages of a synthetic sequence, which is more atom-economical and reduces the handling of isotopically labeled intermediates. For complex molecules like Levomepromazine, this is particularly advantageous.

Hydrogen Isotope Exchange (HIE) is a key LSF method. Recent progress has been made using transition-metal catalysts, such as those based on iridium and ruthenium, which can facilitate the direct exchange of hydrogen with deuterium from a simple source like deuterium oxide (D₂O) or D₂ gas. uva.es These methods can offer high regioselectivity, allowing specific hydrogens to be replaced, which is critical for creating stable and effective internal standards.

Photochemical methods are also a growing area in deuterium labeling. Using visible light and a photocatalyst, it is possible to achieve deuteration under mild conditions, which is beneficial for complex and sensitive molecules that might not tolerate the harsher conditions of traditional methods.

The table below outlines some advanced deuterium labeling strategies.

| Labeling Technology | Description | Relevance to this compound |

| Late-Stage Functionalization (LSF) | Introduction of isotopes at a late step in the synthesis. | Reduces synthetic steps and improves overall efficiency for a complex molecule. |

| Metal-Catalyzed HIE | Use of catalysts (e.g., Iridium, Ruthenium) for direct H/D exchange. uva.es | Allows for selective and efficient deuteration using readily available deuterium sources. |

| Photochemical Deuteration | Utilizes light to promote deuteration under mild conditions. | Offers an alternative for sensitive functional groups present in the phenothiazine (B1677639) structure. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Can potentially speed up the N-alkylation steps in phenothiazine derivative synthesis, though optimization may be needed. acgpubs.org |

Interdisciplinary Research Opportunities Leveraging Isotopic Standards in Analytical Chemistry and Chemical Biology

The availability of a reliable isotopic standard like this compound opens up numerous interdisciplinary research avenues, bridging analytical chemistry, chemical biology, pharmacology, and even materials science. researchgate.netbrieflands.com Phenothiazines, the class of compounds to which Levomepromazine belongs, are being explored for a range of new therapeutic applications beyond their traditional use as antipsychotics. iiarjournals.orgnih.gov

Oncology and Palliative Care: Phenothiazines have shown potential as anticancer agents and are widely used for their anti-emetic and sedative effects in palliative care. iiarjournals.orgnih.gov Research in this area requires accurate measurement of the drug in various biological matrices to understand its pharmacokinetics and efficacy in cancer models. This compound would be an essential tool for such quantitative studies. nih.gov

Infectious Diseases: Some phenothiazines exhibit antimicrobial properties and can act synergistically with antibiotics, potentially helping to combat drug-resistant bacteria. brieflands.comnih.gov Investigating these effects involves studying drug uptake and mechanism of action in microbial systems, where precise quantification using a deuterated standard is critical.

Neurodegenerative Diseases: The antagonistic effects of Levomepromazine on various neurotransmitter receptors make it a subject of interest in research on neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.goviiarjournals.org Chemical biology studies aimed at identifying the specific protein targets and pathways affected by Levomepromazine would rely on accurate concentration measurements enabled by its isotopic analog.

Materials Science: Phenothiazine derivatives are also being explored for their optoelectronic properties in materials like organic light-emitting diodes (OLEDs). rsc.org While this is a distinct field, the synthetic chemistry developed for labeling Levomepromazine could inform the synthesis of new functionalized phenothiazine materials.

| Research Field | Interdisciplinary Application | Role of this compound |

| Oncology | Investigating the antitumor effects and palliative benefits of Levomepromazine. iiarjournals.orgnih.gov | Enables accurate pharmacokinetic studies in cancer models and patients. |

| Infectious Disease | Exploring phenothiazines as antimicrobial agents or antibiotic adjuvants. nih.gov | Crucial for quantifying drug concentration in studies of antibacterial efficacy and mechanism. |

| Chemical Biology | Identifying protein targets and signaling pathways modulated by Levomepromazine. nih.gov | Provides the standard for precise drug quantification in target validation and pathway analysis. |

| Forensic Toxicology | Determining the presence and quantity of Levomepromazine in postmortem analysis. buffalostate.edu | Acts as a robust internal standard for reliable and reproducible results in forensic investigations. |

Addressing Current Challenges in the Synthesis and Application of Complex Isotope-Labeled Compounds

Despite the clear utility of this compound, its synthesis and application are not without challenges, reflecting broader issues in the field of isotope labeling.

Synthesis Challenges:

Complexity and Yield: The synthesis of phenothiazine derivatives can be complex. For example, N-alkylation reactions often require strong bases like sodium amide (NaNH₂), and achieving high yields can be difficult. acgpubs.org Developing a multi-step synthesis for a deuterated version adds further complexity and cost.

Regioselectivity: Ensuring that deuterium atoms are placed in metabolically stable positions is crucial for an internal standard. Off-target or incomplete deuteration can compromise the standard's effectiveness. Advanced catalytic methods are improving selectivity, but this remains a key challenge. uva.es

Purification: Separating the final deuterated product from any remaining unlabeled or partially labeled material is essential. This often requires sophisticated purification techniques like high-vacuum distillation or preparative chromatography. researchgate.net

Application Challenges:

Matrix Effects: Even with a deuterated internal standard, complex biological matrices like plasma or tissue homogenates can cause ion suppression or enhancement in mass spectrometry, potentially affecting accuracy. nih.gov Careful method development is needed to mitigate these effects.

Isotopic Impurity: It is nearly impossible to synthesize a deuterated standard with 100% isotopic purity. The presence of a small amount of the unlabeled analyte in the internal standard solution must be accounted for, especially when quantifying very low concentrations of the drug. ddtjournal.com

Deuterium Exchange: There is a potential for the deuterium atoms to exchange back to hydrogen under certain analytical conditions (e.g., in acidic or basic mobile phases), which would compromise the integrity of the standard. nih.gov The stability of the label on the Levomepromazine molecule must be confirmed during method validation.

The table below summarizes these challenges.

| Category | Challenge | Description |

| Synthesis | Multi-step Complexity | The synthesis of complex molecules like phenothiazines is inherently challenging and costly. acgpubs.org |

| Regioselectivity | Achieving precise placement of deuterium atoms in stable positions is difficult. uva.es | |

| Purification | Separating the desired labeled compound from impurities and unlabeled precursors can be arduous. researchgate.net | |

| Application | Matrix Effects | Interference from components in biological samples can affect MS signal despite the use of an internal standard. nih.gov |

| Isotopic Purity | The unavoidable presence of unlabeled analyte in the standard can impact the quantification of low-level samples. ddtjournal.com | |

| Label Stability | The potential for back-exchange of deuterium for hydrogen under certain analytical conditions must be evaluated. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of Levomepromazine-D6 maleate in synthetic batches?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify the deuteration pattern and maleate counterion. For NMR, compare peak splitting patterns in -NMR spectra to confirm deuterium incorporation at specific positions (e.g., methyl or methoxy groups). HRMS should match the theoretical molecular weight of 444.54 g/mol (CHDNOS·CHO) . Additionally, HPLC with UV detection (e.g., at 254 nm) can assess purity (>98% by area normalization) .

Q. What storage conditions are optimal for maintaining this compound stability in laboratory settings?

- Methodological Answer : Store the compound at +5°C in airtight, light-protected containers to prevent degradation. Stability studies indicate that maleate salts are prone to hydrolysis under humid conditions; thus, desiccants like silica gel should be used during long-term storage. Periodic stability testing via HPLC is recommended to monitor degradation products (e.g., free base or oxidized derivatives) .

Q. How should researchers design analytical workflows to quantify this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., O-desmethyl-levomepromazine-D6 ) to correct for matrix effects. Validate the method by assessing parameters such as limit of detection (LOD: ~0.1 ng/mL), linearity (1–100 ng/mL, R > 0.99), and intra-day precision (<15% RSD) .

Advanced Research Questions

Q. What challenges arise in achieving high isotopic purity during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Deuterium exchange at labile positions (e.g., amine or hydroxyl groups) can reduce isotopic purity. To address this, use position-specific deuteration strategies, such as incorporating deuterium into stable methyl groups via catalytic hydrogenation with deuterium gas. Confirm isotopic purity (>98 atom% D) using -NMR or isotope ratio mass spectrometry .

Q. How can researchers evaluate the pharmacokinetic differences between Levomepromazine-D6 and its non-deuterated analog in preclinical models?

- Methodological Answer : Conduct parallel studies in rodents, administering equimolar doses of both compounds. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Compare pharmacokinetic parameters (e.g., AUC, half-life) to assess the impact of deuteration on metabolic stability. Note that deuterated analogs may exhibit altered cytochrome P450 metabolism due to the kinetic isotope effect .

Q. What strategies are effective for resolving contradictory data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, buffer composition) or receptor subtype selectivity. Perform competitive binding assays across a range of concentrations (1 nM–10 µM) using radiolabeled ligands (e.g., -spiperone for dopamine D2 receptors). Include positive controls (e.g., haloperidol) and validate results with orthogonal methods like functional cAMP assays .

Methodological Considerations

Q. How should researchers validate the specificity of this compound in complex mixtures during metabolomic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.